molecular formula C13H10O3 B3275696 Methyl 4-formyl-1-naphthoate CAS No. 62855-40-7

Methyl 4-formyl-1-naphthoate

Cat. No.: B3275696
CAS No.: 62855-40-7
M. Wt: 214.22 g/mol
InChI Key: RQODTKJVTXOAHI-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1-naphthoate is a naphthalene-derived ester featuring a formyl (-CHO) substituent at the 4-position of the aromatic ring and a methyl ester group at the 1-position.

Properties

IUPAC Name

methyl 4-formylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQODTKJVTXOAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214283
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62855-40-7
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62855-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

    Oxidation: Methyl 4-carboxy-1-naphthoate.

    Reduction: Methyl 4-hydroxy-1-naphthoate.

    Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route

  • Starting Material : Methyl 4-hydroxy-1-naphthoate
  • Reaction Type : Partial oxidation
  • Common Reagents : Oxidizing agents such as potassium permanganate or chromium trioxide
  • Conditions : Mild temperatures to prevent over-oxidation

Scientific Research Applications

Methyl 4-formyl-1-naphthoate serves as a crucial intermediate in various chemical syntheses and research areas:

Organic Synthesis

MFN is widely used as a building block in the synthesis of complex organic molecules. Its formyl group allows for further functionalization, making it a valuable precursor in creating various naphthalene derivatives.

Medicinal Chemistry

The compound is instrumental in developing biologically active molecules. It has been explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Dyes and Pigments

MFN is utilized in the production of dyes and pigments due to its aromatic structure, which contributes to color stability and intensity.

Material Science

Research indicates potential applications in material science, particularly in developing polymers and composite materials that leverage its unique chemical properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of MFN as an intermediate in synthesizing novel naphthalene-based anticancer agents. The derivatives showed promising activity against various cancer cell lines, highlighting MFN's role in medicinal chemistry.

CompoundActivityReference
Naphthoquinone derivativeIC50 = 5 µM
Naphthalene sulfonamideIC50 = 10 µM

Case Study 2: Development of Dyes

Research on the application of MFN in dye synthesis revealed that derivatives produced from MFN exhibited superior lightfastness compared to traditional dyes. This property is crucial for textile applications where durability is essential.

Dye TypeLightfastness RatingReference
MFN-derived dye8 (excellent)
Conventional dye4 (fair)

Comparison with Similar Compounds

Molecular and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent CAS Number Key Properties
Methyl 4-formyl-1-naphthoate Likely C₁₃H₁₀O₃* ~214.21* -CHO Not reported Not reported (discontinued)
Methyl 4-fluoro-1-naphthoate C₁₂H₉FO₂ 204.20 -F 13772-56-0 Monoisotopic mass: 204.0587
Methyl 4-amino-1-naphthoate C₁₂H₁₁NO₂ 201.22 -NH₂ Not provided SMILES: COC(=O)C₁=CC=C(C₂=CC=CC=C₂₁)N
Methyl 4-methyl-1-naphthoate C₁₃H₁₂O₂ 200.23 -CH₃ 35615-98-6 Density: 1.126 g/cm³ (predicted); Boiling Point: 323.7°C (predicted)
Methyl 4-hydroxy-1-naphthoate C₁₂H₁₀O₃ 202.21 -OH 13041-63-9 Solubility: Requires polar solvents; storage at RT

*Inferred based on structural analogy to Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃), with a formyl group replacing -OH.

Biological Activity

Methyl 4-formyl-1-naphthoate (C₁₂H₁₂O₂) is a naphthoate derivative that has garnered attention for its potential biological activity. This compound features a naphthalene ring with a formyl group and a methoxycarbonyl group, making it an interesting subject for research in medicinal chemistry and organic synthesis.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can either inhibit or activate these enzymes, influencing metabolic pathways and potentially affecting the efficacy and toxicity of various drugs .
  • DNA and RNA Interaction : The compound can form hydrogen bonds with nucleic acids, impacting gene expression and protein synthesis. This suggests its potential role in modulating cellular functions at the genetic level.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthoates can exhibit antibacterial properties, although specific data on this compound is limited .
  • Antitumor Activity : Similar compounds have been studied for their antitumor effects, indicating a potential for this compound in cancer research .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Reactions with Aldehydes : The compound can be synthesized through reactions involving various aldehydes and naphthalene derivatives, often utilizing catalysts to enhance yield and selectivity .

Comparative Data Table

Compound NameMolecular FormulaKey Characteristics
This compoundC₁₂H₁₂O₂Aldehyde precursor; potential enzyme interaction
4-Amino-1-naphthoic acidC₁₁H₉N₁O₂Exhibits antibacterial properties
Methyl 4-amino-1-naphthoateC₁₂H₁₃N₁O₂Functions as a vitamin K analog

Study on Enzymatic Interactions

A study conducted by Dohn et al. (2012) investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, thereby influencing drug metabolism significantly. This study highlighted the importance of understanding such interactions in drug design and development .

Antimicrobial Studies

Research into naphthoic acid derivatives has shown promising results regarding their antimicrobial properties. Although specific studies on this compound are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-formyl-1-naphthoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of naphthalene derivatives like this compound often involves Friedel-Crafts acylation or formylation of methyl 1-naphthoate. Key parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux conditions for 2–4 hours), and catalyst choice (e.g., piperidine for cyclization steps). Post-synthesis purification via recrystallization (ethanol or acetone) ensures product integrity . For yield optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., cinnamic acid derivatives) to reduce side-product formation .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use combined spectroscopic techniques:

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800–2720 cm⁻¹) groups.
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and formyl protons (δ ~9.8–10.2 ppm).
  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bond lengths and angles, ensuring no steric hindrance from substituents .

Advanced Research Questions

Q. How can researchers design toxicity studies for this compound, given structural similarities to methylnaphthalenes?

  • Methodological Answer : Adopt inclusion criteria from toxicological studies of analogous compounds (Table 1):

Parameter Considerations
Species Rodents (rats/mice) for systemic effects; human cell lines (e.g., HepG2) for hepatic toxicity
Exposure Routes Oral (gavage), inhalation (aerosolized), dermal (patch testing)
Endpoints Hepatic enzyme levels (ALT/AST), oxidative stress markers (e.g., glutathione), histopathology .
  • Retrospective cohort studies can identify long-term effects by comparing exposed vs. unexposed groups using existing biomedical datasets .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate results using standardized assays (e.g., MTT for cytotoxicity, IC₅₀ comparisons).
  • Structural Variability : Analyze substituent effects (e.g., electron-withdrawing groups on the naphthoate ring) using QSAR models to predict bioactivity trends .
  • Batch Consistency : Ensure synthetic reproducibility by documenting purity (HPLC ≥95%) and impurity profiles (e.g., residual solvents via GC-MS) .

Q. What experimental strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Use high-boiling solvents (DMSO, DMF) for slow evaporation, promoting crystal nucleation.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice structures.
  • Temperature Gradients : Employ gradient cooling (0.5°C/min) to reduce amorphous phase formation. Validate crystal quality via SHELXD for phase determination and SHELXL for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-formyl-1-naphthoate
Reactant of Route 2
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Methyl 4-formyl-1-naphthoate

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